molecular formula C12H9NOS B7690657 2-(5-Methylfuran-2-yl)benzo[d]thiazole CAS No. 3027-83-6

2-(5-Methylfuran-2-yl)benzo[d]thiazole

Cat. No.: B7690657
CAS No.: 3027-83-6
M. Wt: 215.27 g/mol
InChI Key: FIAQSCFVJTXXJY-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)benzo[d]thiazole is a synthetic organic compound featuring a benzothiazole core linked to a 5-methylfuran ring. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Researchers are particularly interested in such hybrid structures due to their potential biological activities. The benzothiazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological properties. Scientific literature has extensively documented that benzothiazole derivatives exhibit potent antitumor , antimicrobial , and antioxidant activities. Furthermore, the incorporation of furan heterocycles, such as the 5-methylfuran moiety, is a common strategy in molecular design to modulate the electronic properties, bioavailability, and binding affinity of lead compounds . This compound serves as a valuable building block for developing novel therapeutic agents. Its mechanism of action in specific research contexts is often linked to the inhibition of key cellular pathways; for instance, some related thiazole derivatives have been suggested to exert anticancer effects through the induction of apoptosis via the Bcl-2 protein family . As a research chemical, it is a key intermediate for the synthesis of more complex molecules aimed at various biological targets. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylfuran-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-8-6-7-10(14-8)12-13-9-4-2-3-5-11(9)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAQSCFVJTXXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Methylfuran 2 Yl Benzo D Thiazole and Analogues

Catalytic Approaches to Benzothiazole (B30560) Synthesis

Catalysis offers a powerful tool for the synthesis of benzothiazoles, enabling reactions under milder conditions, with higher selectivity and improved yields. Transition metals like ruthenium and copper have been prominently featured in the development of efficient synthetic routes.

Ruthenium(II)-based catalysts have been effectively employed for the synthesis of 2-arylbenzothiazoles in water, presenting a green and efficient alternative to methods requiring organic solvents. dntb.gov.uaresearchgate.net This methodology typically involves the reaction of 2-aminothiophenol (B119425) with a variety of aldehydes in the presence of a Ru(II) catalyst. dntb.gov.ua The use of water as the reaction medium is a significant advantage, aligning with the principles of sustainable chemistry. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through a reversible C-H activation step catalyzed by a cationic ruthenium species. researchgate.net This approach has demonstrated broad substrate scope, although specific application to 5-methylfuran-2-carbaldehyde is a logical extension of the established protocol. acs.org The reaction tolerates a wide array of functional groups on the aryl aldehyde, leading to the desired products in good to excellent yields. acs.org

Table 1: Ruthenium(II)-Catalyzed Synthesis of Representative 2-Arylbenzothiazoles in Water

Aldehyde SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)
BenzaldehydeRuCl₃/TPPTS1001292
4-MethoxybenzaldehydeRuCl₃/TPPTS1001295
4-ChlorobenzaldehydeRuCl₃/TPPTS1001290
2-NaphthaldehydeRuCl₃/TPPTS1001288

Data is representative of typical Ru(II)-catalyzed reactions for 2-arylbenzothiazoles.

Copper-catalyzed reactions represent another significant avenue for benzothiazole synthesis. nih.govorganic-chemistry.org The use of heterogeneous copper(II) Schiff-base nanocatalysts is particularly noteworthy due to the catalyst's high efficiency, stability, and recyclability. nih.govresearchgate.net These nanocatalysts are typically prepared by immobilizing a Cu(II) Schiff-base complex on a solid support, such as boehmite nanoparticles. nih.govresearchgate.net The resulting material serves as a robust and recoverable catalyst for the condensation of 2-aminothiophenol with aldehydes. nih.gov This method offers several advantages, including high product yields, short reaction times, and the ability to reuse the catalyst multiple times without a significant loss in activity. nih.govthieme-connect.de The synthesis is often performed in green solvents like PEG-400, further enhancing its environmental credentials. nih.gov

Table 2: Performance of a Reusable Copper(II) Schiff-Base Nanocatalyst

Reaction CycleCatalystSolventTemperature (°C)Yield (%)
1Cu-2BP-Schiff-base@B-NPsPEG-40010098
2Cu-2BP-Schiff-base@B-NPsPEG-40010097
3Cu-2BP-Schiff-base@B-NPsPEG-40010095
4Cu-2BP-Schiff-base@B-NPsPEG-40010094

Data based on the synthesis of 5-substituted-1H-tetrazole, demonstrating the catalyst's reusability applicable to analogous benzothiazole synthesis. nih.gov

Classical and Green Chemistry Protocols

Alongside advanced catalytic systems, classical methods have been refined using green chemistry principles to provide efficient and environmentally conscious routes to benzothiazoles. These include one-pot multicomponent reactions and the use of alternative energy sources like microwaves.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates most of the atoms from the starting materials. nih.govnih.gov For the synthesis of 2-substituted benzothiazoles, the most common MCR involves the condensation of 2-aminothiophenol and an aldehyde. nih.gov Various catalysts, including novel heterogeneous catalysts like SnP₂O₇, can be used to promote this reaction, often resulting in high yields and very short reaction times. nih.gov In some cases, these reactions can proceed efficiently without any catalyst. bepls.com This approach is valued for its operational simplicity, high atom economy, and reduction of waste generated from intermediate purification steps. nih.gov The synthesis of thiazol-2-imines via a one-pot, three-component reaction under microwave irradiation is an example of an improvised Hantzsch thiazole (B1198619) synthesis that provides excellent yields rapidly. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. scielo.brnih.gov This technique has been successfully applied to the synthesis of benzothiazole derivatives, offering significant advantages over conventional heating methods. scielo.brmdpi.com Reactions that might take hours to complete using traditional reflux can often be finished in minutes under microwave irradiation, leading to substantial energy savings. scielo.brairo.co.in Yields are often higher, and side reactions can be minimized. scielo.brmdpi.com These syntheses can be performed using various catalysts or even under solvent-free conditions, further enhancing their green credentials. mdpi.comairo.co.intsijournals.com For instance, the condensation of 2-aminothiophenol with aldehydes has been efficiently carried out under microwave irradiation using catalysts like amberlite IR-120 resin or Ag₂O, achieving high yields (88-98%) in just 4-10 minutes. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

Aldehyde SubstrateMethodReaction TimeYield (%)
4-HydroxybenzaldehydeConventional (Argon atm)5 h78
4-HydroxybenzaldehydeMicrowave12 min92
2,4-DihydroxybenzaldehydeConventional (Argon atm)4 h80
2,4-DihydroxybenzaldehydeMicrowave10 min94

Source: Adapted from comparative studies on benzothiazole synthesis. scielo.br

The development of synthetic methods that operate under base-free and sustainable conditions is a key goal of green chemistry. nih.govairo.co.in For benzothiazole synthesis, this involves replacing hazardous reagents and solvents with more environmentally benign alternatives. The aforementioned Ruthenium(II)-catalyzed reactions in water are a prime example of a sustainable process. dntb.gov.ua Furthermore, solvent-free synthesis, where reactants are mixed and heated directly without a solvent, significantly reduces waste and eliminates the need for hazardous solvent disposal. airo.co.in This can be achieved through conventional heating or, more efficiently, with microwave irradiation. nih.govairo.co.in The use of recyclable heterogeneous catalysts, such as certain zeolites or silica-supported acids, also contributes to the sustainability of the process by allowing the catalyst to be easily separated and reused for multiple reaction cycles. nih.govtsijournals.com

Derivatization Strategies for Benzothiazole-Furan Scaffolds

The creation of benzothiazole-furan systems relies on strategic chemical reactions that form a covalent bond between the two heterocyclic components. These methods can be broadly categorized, with modern techniques favoring efficiency and selectivity. Key among these are classical condensation reactions and transition-metal-catalyzed cross-coupling reactions, which offer versatile pathways to a diverse range of derivatives.

While not a direct synthesis for 2-(furan-2-yl)benzo[d]thiazole, the Ketcham reaction is a fundamental method for producing the related and structurally significant thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, particularly with furan (B31954) substituents. nih.govresearchgate.net Thiazolo[5,4-d]thiazoles are fused bicyclic heteroaromatic compounds known for their rigid, planar structure and extended π-conjugated system, making them valuable in organic electronics. researchgate.net The reaction typically involves a double condensation between dithiooxamide (B146897) and an aromatic aldehyde, such as a furan-2-carbaldehyde derivative. researchgate.net

ChallengeDescriptionSource
By-product Formation The reaction is stepwise and can lead to multiple side products. nih.govresearchgate.net
Harsh Conditions Often requires high temperatures and high-boiling point solvents. researchgate.net
Purification Issues Products can be poorly soluble and difficult to isolate from resinous materials. researchgate.net
Low to Moderate Yields The combination of side reactions and purification difficulties often results in low yields. researchgate.net

Despite these difficulties, the Ketcham reaction remains a key route to symmetrically substituted thiazolo[5,4-d]thiazoles, which are important analogues in materials science.

A more modern and versatile approach for synthesizing 2-arylbenzothiazoles, including furan-substituted derivatives, is through palladium-catalyzed direct C-H heteroarylation. This method allows for the direct coupling of a benzothiazole moiety with a furan ring, avoiding the pre-functionalization of starting materials often required in traditional cross-coupling reactions like Suzuki or Stille couplings. acs.orgnih.gov

This strategy involves the activation of a C-H bond on either the benzothiazole (at the 2-position) or the furan ring and coupling it with a halogenated partner. chemrxiv.orgchemrxiv.org For instance, a common protocol involves the room-temperature direct arylation of benzothiazole with a variety of iodo(hetero)arenes. chemrxiv.orgrsc.org The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant, a base, and a suitable solvent. nih.govchemrxiv.org

Research has shown that fluorinated alcohols, like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can be particularly effective solvents, promoting the C-H functionalization reaction even at room temperature. chemrxiv.org Silver salts (e.g., Ag₂O) are often employed as oxidants. chemrxiv.org The reaction conditions can be tuned to achieve selective mono- or bis-arylation, providing access to a wide range of functionalized products with good functional group tolerance. nih.gov This methodology represents an efficient and sustainable route for the synthesis of 2-(hetero)arylbenzothiazoles. chemrxiv.org

Below is a table summarizing typical conditions for palladium-catalyzed C-H functionalization reactions relevant to the synthesis of benzothiazole-furan scaffolds.

Catalyst SystemSubstratesSolventKey FeaturesSource(s)
Pd(OAc)₂ / Ag₂O Benzothiazole, Iodo(hetero)arenesHFIPRoom temperature reaction, versatile for various iodoarenes. chemrxiv.orgrsc.org
Pd(OAc)₂ / PivOK Benzo-bis-thiadiazole, ThiophenesTolueneAllows for selective mono- or bis-thienylation. nih.gov
PdCl₂ / Cu(I) / Bu₄NBr ThiobenzanilidesDioxaneIntramolecular C-H functionalization/C-S bond formation. acs.org
Pd(OAc)₂ / CuCl₂ Benzofurans, Triarylantimony difluorides1,2-DCEAerobic conditions, regioselective C-H arylation of benzofurans. mdpi.com

These palladium-catalyzed methods offer significant advantages in terms of efficiency, milder reaction conditions, and broader substrate scope compared to older synthetic routes, making them highly valuable for constructing complex molecules like 2-(5-Methylfuran-2-yl)benzo[d]thiazole. acs.orgchemrxiv.org

Spectroscopic and Structural Elucidation of 2 5 Methylfuran 2 Yl Benzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-(5-Methylfuran-2-yl)benzo[d]thiazole, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Based on data from closely related structures, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the protons on the benzothiazole (B30560) and methylfuran rings. The four aromatic protons of the benzothiazole moiety would typically appear as multiplets in the downfield region, approximately between δ 7.30 and δ 8.15 ppm. rsc.orgmdpi.com The protons on the furan (B31954) ring are expected to appear as doublets, characteristic of their coupling. The methyl protons would present as a sharp singlet further upfield, typically around δ 2.43 ppm. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the methyl group would be found at a high field (around δ 14-20 ppm). The carbons of the furan and benzothiazole rings, including the C=N carbon of the thiazole (B1198619) group, would resonate at lower fields, generally between δ 110 and δ 168 ppm. rsc.orgmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Data predicted based on analogous compounds.

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (on furan) ~2.4 Singlet
H-3 (on furan) ~6.4 Doublet
H-4 (on furan) ~7.3 Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data predicted based on analogous compounds.

Carbon Atom Predicted Chemical Shift (ppm)
C H₃ ~14
Furan Carbons 109 - 156
Benzothiazole Carbons 121 - 154

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would display characteristic bands. A significant peak is expected around 1550-1615 cm⁻¹ corresponding to the C=N stretching vibration of the thiazole ring. nih.gov Aromatic C=C stretching vibrations from both the benzene (B151609) and furan rings would appear in the 1400-1600 cm⁻¹ region. nih.gov The C-O stretching of the furan ring is anticipated around 1180 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within conjugated systems. Benzothiazole derivatives are known to be chromophoric and exhibit strong luminescence. nih.gov The extended π-conjugated system of this compound is expected to result in significant UV absorption. Analogous N-(Benzo[d]thiazol-2-yl) amides show strong absorption maxima (λ_max) around 255 nm and 307 nm, which correspond to π→π* transitions within the aromatic system. mdpi.com

Table 3: Predicted FT-IR Absorption Bands Data predicted based on analogous compounds.

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3050
C=N Stretch (Thiazole) 1550 - 1615
Aromatic C=C Stretch 1400 - 1600

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) Data predicted based on analogous compounds.

Transition Predicted Wavelength (nm)
π→π* ~255

Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This provides unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is C₁₂H₉NOS. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ would be determined. In practice, HRMS analysis of a synthesized sample would aim to find an experimental m/z value that matches the calculated value to within a very small margin of error (typically < 5 ppm), thus confirming the molecular identity. For instance, the HRMS analysis of a similar flurbiprofen (B1673479) derivative, C₂₂H₁₈FN₂OS⁺, showed a found mass of 377.1128 against a calculated mass of 377.1124, a mass error of just 1.06 ppm, which unambiguously proves the structure. mdpi.com

Table 5: HRMS Data for this compound

Ion Molecular Formula Calculated m/z Found m/z

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a specific crystal structure for this compound was not found in the search results, analysis of closely related 2-substituted benzothiazoles allows for a well-founded prediction of its molecular architecture. researchgate.net

The benzothiazole ring system itself is inherently planar. researchgate.netnih.gov Similarly, the furan ring is planar. The key structural parameter would be the dihedral angle between the planes of the benzothiazole and the 5-methylfuran rings. In similar structures, this angle can be relatively small, indicating a nearly coplanar arrangement. For example, the dihedral angle in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) is only 5.38°. nih.gov In contrast, the angle in 2-(2,4-dimethyl pyrrolyl) benzothiazole is 13.31°. researchgate.net This near-coplanarity facilitates extended π-conjugation across the molecule. The crystal packing would likely be stabilized by weak intermolecular interactions, such as C–H···N or π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov

Table 6: Predicted X-ray Crystallographic Parameters Data predicted based on analogous compounds.

Parameter Predicted Value/Characteristic Source of Analogy
Benzothiazole Ring Planar researchgate.netnih.gov
Furan Ring Planar nih.gov
Inter-ring Dihedral Angle 5° - 15° researchgate.netnih.gov

Computational and Theoretical Investigations of 2 5 Methylfuran 2 Yl Benzo D Thiazole

Quantum Chemical Calculations (DFT, HF methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to modern chemical research. DFT, in particular, has become a widely used method for evaluating the electronic properties and structural characteristics of heterocyclic compounds, including benzothiazole (B30560) and furan (B31954) derivatives. nih.govnih.gov These methods allow for the detailed investigation of a molecule's ground state and excited state properties.

The first step in most computational studies is geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. mdpi.com For 2-(5-Methylfuran-2-yl)benzo[d]thiazole, this would involve calculating bond lengths, bond angles, and dihedral angles using methods like DFT with a basis set such as B3LYP/6-311G(d,p). mdpi.com Studies on similar benzothiazole derivatives have confirmed that such calculations can accurately reproduce molecular structures. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The distribution and energy of these orbitals are crucial for understanding the molecule's electronic and optical properties. espublisher.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that electrons can be easily excited from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies high stability. mdpi.com In related benzothiazole-based systems, the HOMO is often found delocalized across the benzothiazole ring system, while the LUMO may be localized on a specific acceptor moiety. nih.gov The transfer of charge that occurs within the molecule can be predicted by the energies of these orbitals. mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Properties and Global Reactivity Descriptors for a Benzothiazole-Furan Scaffold, Calculated via DFT/B3LYP.
ParameterValue (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.89Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.36LUMO-HOMO energy difference, indicating kinetic stability mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. In typical MEP maps, red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For benzothiazole derivatives, negative potential is often localized over electronegative atoms like nitrogen and sulfur, highlighting them as key interaction sites. researchgate.net

Building upon the insights from FMO and MEP analysis, global reactivity descriptors can be calculated using DFT to quantify a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies and provide a semi-quantitative measure of chemical behavior. mdpi.com Key descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness. "Soft" molecules have a small energy gap and are more reactive. mdpi.com

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Calculated Global Reactivity Descriptors for a Benzothiazole-Furan Scaffold.
DescriptorFormulaTypical Value (eV)Significance
Chemical Hardness (η)(ELUMO - EHOMO) / 22.18Indicates high stability and low reactivity mdpi.com
Chemical Softness (S)1 / η0.46Indicates lower propensity for reaction mdpi.com
Electronegativity (χ)-(EHOMO + ELUMO) / 24.07Represents electron-attracting power
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.07Related to the escaping tendency of electrons
Electrophilicity Index (ω)μ² / 2η3.80Measures the capacity to accept electrons

For a more profound understanding of chemical bonding and electron localization, advanced wavefunction analysis techniques are employed. These methods go beyond orbital-based descriptions to map the electron density topology.

Electron Localization Function (ELF) and Localization-of-Orbital Locator (LOL) are used to identify regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. They provide a clear, visual representation of the molecule's bonding patterns.

Average Local Ionization Energy (ALIE) maps the energy required to remove an electron from any point in the molecular space, highlighting the most and least reactive electronic regions.

Reduced Density Gradient (RDG) analysis is a powerful method for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. This is particularly useful for understanding how a molecule might interact with its environment or a biological receptor.

While specific studies employing these advanced analyses on this compound are not widely documented, their application would provide a detailed picture of covalent bond character and the subtle non-covalent forces governing its three-dimensional structure and intermolecular interactions.

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating reaction mechanisms and predicting their kinetics. For a molecule like this compound, theoretical studies can model its behavior in various chemical environments, such as thermal decomposition or reactions with radicals. nih.govrsc.org For instance, studies on furan and its alkylated derivatives have extensively modeled reactions with hydroxyl (OH) radicals, which are relevant to atmospheric chemistry and combustion. whiterose.ac.uknih.gov

These investigations typically involve:

Mapping the Potential Energy Surface (PES): Calculating the energy of the system as reactants are converted into products, identifying transition states (the energy barriers of the reaction) and intermediates.

Calculating Rate Constants: Using theories like Transition State Theory (TST), the rate constants for different reaction pathways can be determined. This allows for the prediction of which reactions are favored under specific conditions (e.g., temperature and pressure). nih.gov

For furan derivatives, common reaction pathways include OH-addition to the furan ring and H-abstraction from the ring or its alkyl substituents. nih.gov Theoretical calculations have shown that at lower temperatures, OH-addition reactions tend to dominate, while H-abstraction becomes more significant at higher temperatures. whiterose.ac.uknih.gov A similar investigation of this compound would reveal its likely degradation pathways and reactive hotspots, such as the methyl group or specific sites on the furan and benzothiazole rings. nih.gov

In Silico Modeling of Molecular Interactions and Binding Affinities

To explore the potential of this compound in a biological context, in silico modeling techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. wjarr.com Benzothiazole derivatives are known to possess a wide range of biological activities and have been the subject of numerous docking studies against various therapeutic targets. researchgate.netijper.orgbiointerfaceresearch.com

Molecular docking involves placing the ligand into the active site of a receptor and calculating a "docking score," which estimates the binding affinity. wjarr.com A lower score typically indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net

For example, a docking study of a benzothiazole derivative against a protein kinase would identify key amino acid residues in the binding pocket that interact with the molecule. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. biointerfaceresearch.com Following docking, MD simulations can be run to observe the dynamic stability of the ligand-receptor complex over time, providing a more realistic view of the binding event.

Table 3: Illustrative Molecular Docking Results for a Benzothiazole Derivative against a Hypothetical Protein Kinase Target.
LigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
This compound-8.5LYS 72Hydrogen Bond (with N of thiazole)
LEU 130Hydrophobic Interaction (with furan ring)
PHE 145π-π Stacking (with benzothiazole ring)
Reference Inhibitor-9.2LYS 72, GLU 90, PHE 145Hydrogen Bond, Hydrophobic

Reactivity and Derivatization Chemistry of 2 5 Methylfuran 2 Yl Benzo D Thiazole

Electrophilic and Nucleophilic Substitution Reactions of Heterocyclic Rings

The susceptibility of 2-(5-methylfuran-2-yl)benzo[d]thiazole to substitution reactions is highly dependent on the nature of the attacking species (electrophile or nucleophile) and the specific reaction conditions. The furan (B31954) and benzothiazole (B30560) rings exhibit contrasting reactivities.

Electrophilic Substitution:

The furan ring is significantly more activated towards electrophilic aromatic substitution (EAS) than the benzothiazole ring. This is due to the electron-donating nature of the oxygen atom, which increases the electron density within the furan ring. Generally, electrophilic attack on furan occurs preferentially at the C2 and C5 positions, where the intermediate carbocation is most stabilized by resonance.

In the case of this compound, both the C2 and C5 positions of the furan moiety are substituted. A pivotal study on the closely related compound, 2-(2-furyl)benzothiazole, demonstrated that various electrophilic reactions—including nitration, bromination, formylation, and acylation—occur exclusively at the C5 position of the furan ring. osi.lv For this compound, this highly reactive C5 position is blocked by a methyl group. Consequently, electrophilic attack is directed to the less reactive C3 or C4 positions of the furan ring or, under more forcing conditions, to the benzothiazole ring. The benzothiazole ring itself typically undergoes electrophilic substitution at the C4, C6, or C7 positions, with the precise location influenced by the reaction conditions and the directing effects of the fused thiazole (B1198619) ring.

Nucleophilic Substitution:

Nucleophilic substitution reactions on this molecule are less common on the unfunctionalized rings. However, the C2 position of the benzothiazole ring is an electrophilic center and can be susceptible to nucleophilic attack, particularly if a suitable leaving group is introduced. For instance, functionalization of the C2-H bond to create a phosphonium (B103445) salt allows for subsequent reaction with a variety of O- and N-centered nucleophiles, effectively replacing the C-H bond with a new substituent. researchgate.netacs.org While direct displacement of the 5-methylfuran-2-yl group by a nucleophile is not a typical reaction, derivatization of the benzothiazole ring can create pathways for such transformations.

Table 1: Predicted Regioselectivity of Substitution Reactions

Reaction TypePrimary Reactive SiteSecondary Reactive SitesControlling Factors
Electrophilic Aromatic SubstitutionFuran Ring (C3/C4)Benzothiazole Ring (C4, C6, C7)High electron density of the furan ring; steric hindrance.
Nucleophilic SubstitutionBenzothiazole Ring (C2)-Requires prior functionalization to introduce a leaving group.

Functionalization and Peripheral Modification Strategies

A variety of strategies can be employed to modify the structure of this compound, targeting either the furan ring, the benzothiazole ring, or the methyl substituent.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For the benzothiazole moiety, palladium-catalyzed direct arylation with iodoarenes is a viable strategy for introducing aryl groups at positions on the benzene (B151609) ring. rsc.org Furthermore, the C2-H bond of the benzothiazole can be regioselectively functionalized. One such method involves the formation of a thiazol-2-yl-triphenylphosphonium salt, which can then react with various nucleophiles to introduce ethers and amines. researchgate.netacs.org

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. Should a halogen be introduced onto the benzothiazole ring (e.g., via electrophilic halogenation), Suzuki, Heck, or Buchwald-Hartwig coupling reactions could be used to introduce a wide array of substituents. researchgate.netacs.orgnih.gov

Modification of the Methyl Group: The methyl group on the furan ring can be a handle for further derivatization. For example, radical halogenation could introduce a halogen, which can then be displaced by nucleophiles or used in coupling reactions. Condensation reactions with aldehydes are also a possibility under appropriate basic or acidic conditions.

Derivatization via the Benzothiazole Nitrogen: The nitrogen atom of the benzothiazole ring can be alkylated to form benzothiazolium salts. These salts exhibit altered reactivity; for example, they can react with aldehydes at the C2-methyl group (if present) or undergo other transformations. nih.gov

Intermolecular and Intramolecular Reaction Pathways

The dual heterocyclic nature of this compound allows for a range of both intermolecular and intramolecular reactions.

Intermolecular Reactions:

The molecule can participate in several types of intermolecular reactions. Condensation of 2-aminothiophenol (B119425) with appropriate furan-based aldehydes or carboxylic acids is a common route to this class of compounds and represents a key intermolecular bond formation. mdpi.comnih.gov The furan ring can act as a diene in Diels-Alder cycloaddition reactions with potent dienophiles, although its aromaticity makes it less reactive than non-aromatic dienes. numberanalytics.com The nitrogen and sulfur atoms in the benzothiazole ring can coordinate to metal centers, allowing the entire molecule to act as a ligand in the formation of metal complexes.

Intramolecular Reactions:

One significant intramolecular pathway involves the acid-catalyzed hydrolysis of the furan ring. 2,5-Disubstituted furans are known to be susceptible to ring-opening under acidic conditions to yield 1,4-dicarbonyl compounds. chemtube3d.com In this case, hydrolysis of the 5-methylfuran moiety would generate a 2,5-dioxopentanyl group attached to the C2 position of the benzothiazole. This reactive dicarbonyl intermediate could then potentially undergo subsequent intramolecular cyclization reactions, for example, with nucleophiles introduced onto the benzothiazole ring, leading to complex fused heterocyclic systems. Another potential intramolecular reaction is the Diels-Alder cycloaddition, where a dienophile tethered to the benzothiazole ring could react with the furan diene. youtube.com

Influence of Substituent Electronic and Steric Effects on Reactivity

The reactivity of this compound is finely tuned by the electronic and steric effects of its constituent parts.

Electronic Effects:

The molecule can be viewed as a donor-π-acceptor (D-π-A) system. nih.gov The 5-methylfuran group acts as a strong electron-donating component, while the benzothiazole moiety is a relative electron acceptor.

Methyl Group: The methyl group at the C5 position of the furan ring is an electron-donating group (EDG) via hyperconjugation. It further activates the furan ring towards electrophilic attack and slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Furan Ring: The furan ring is an electron-rich π-system that donates electron density to the benzothiazole ring, influencing its electronic properties.

Benzothiazole Moiety: The benzothiazole group acts as an electron-withdrawing group (EWG) relative to the furan ring, which deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan. However, the furan ring remains the more reactive of the two systems towards electrophiles.

Computational studies on similar furan-benzothiazole systems have quantified these effects. For example, the substitution of an electron-donating -CH₃ group versus an electron-withdrawing -NO₂ group on the furan ring significantly impacts the HOMO and LUMO energy levels. The presence of the -CH₃ group results in higher HOMO and LUMO energies compared to the -NO₂ substituted analog, which lowers both energy levels and reduces the HOMO-LUMO gap. nih.gov This tuning of frontier molecular orbitals is critical for applications in materials science and for predicting chemical reactivity.

Steric Effects:

Steric hindrance plays a significant role in directing reactions. youtube.com The benzothiazole group at C2 and the methyl group at C5 of the furan ring create steric bulk around the furan's C3 and C4 positions. This can hinder the approach of large electrophiles, potentially favoring attack at the less-hindered C4 position over the C3 position. Similarly, the reactivity of the benzothiazole ring is influenced by the bulky 5-methylfuryl substituent at C2. Any reaction at the nitrogen (N3) or the benzene ring positions (C4 and C7) will be sterically influenced by this adjacent group. The yield of products in substitution reactions often decreases with increasing steric volume of the reactants or substituents. nih.gov

Table 2: Summary of Substituent Effects on Reactivity

SubstituentElectronic EffectSteric EffectImpact on Reactivity
-CH₃ (on Furan)Electron-donating (activating)ModerateActivates furan ring for EAS; directs away from C5.
5-Methylfuran Ring (on Benzothiazole)Electron-donatingSignificantIncreases electron density on benzothiazole; sterically hinders C2 and adjacent positions.
Benzothiazole Ring (on Furan)Electron-withdrawing (deactivating)SignificantReduces furan reactivity but it remains high; sterically hinders C2 and C3 positions of furan.

Applications in Advanced Materials and Optoelectronics

Design Principles for Organic Optoelectronic Materials

The design of organic molecules for optoelectronic applications hinges on the strategic combination of electron-donating and electron-accepting moieties to fine-tune their electronic and photophysical properties. In 2-(5-Methylfuran-2-yl)benzo[d]thiazole, the benzothiazole (B30560) unit acts as an electron-withdrawing group, a common feature in many organic electronic materials. The electron-rich 5-methylfuran group, on the other hand, serves as the electron-donating component. This donor-acceptor (D-A) architecture is a fundamental design principle for creating materials with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of a furan (B31954) ring as the donor unit is advantageous due to its potential to enhance π-conjugation, improve solubility, and promote favorable molecular packing in the solid state. researchgate.netnih.gov The small atomic size of the oxygen atom in the furan ring, compared to sulfur in its thiophene (B33073) analogue, can lead to a more planar molecular structure, which is beneficial for charge transport. The methyl group on the furan ring can further influence the molecule's solubility and solid-state morphology. The strategic placement of such substituents is a key aspect of molecular engineering to control the performance of the final device. nih.gov

Theoretical studies on similar benzothiazole derivatives containing a furan unit suggest that the combination of these two moieties can lead to a desirable separation of the HOMO and LUMO, which is a crucial factor for efficient charge transfer and optoelectronic properties. The HOMO is typically localized on the electron-donating furan part, while the LUMO is concentrated on the electron-accepting benzothiazole segment. This spatial separation of frontier molecular orbitals is a key indicator of a material's potential for use in optoelectronic devices.

Photophysical Behavior and Electronic Properties

The photophysical and electronic properties of this compound are intrinsically linked to its D-A structure. These properties determine its suitability for applications in devices that interact with light and electricity.

Absorption and Emission Characteristics

The absorption and emission of light in organic molecules are governed by electronic transitions between different energy levels. For D-A compounds like this compound, the lowest energy absorption band typically corresponds to an intramolecular charge transfer (ICT) from the HOMO (on the furan moiety) to the LUMO (on the benzothiazole moiety).

While specific experimental data for this compound is not extensively available, theoretical studies on the closely related 2-(furan-2-yl)benzothiazole provide valuable insights. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools to predict these properties. For instance, a theoretical study on benzothiazole derivatives showed that the introduction of a furan ring results in distinct absorption peaks, with electronic transitions being of the π to π* type. The calculated absorption and emission data for a model furan-benzothiazole compound are presented below.

PropertyCalculated Value
Absorption Wavelength (λ_abs)~350-400 nm
Emission Wavelength (λ_em)~450-500 nm
Stokes Shift~100 nm
Predominant Electronic Transitionπ → π* (ICT)
Note: These are representative values based on theoretical calculations for similar furan-benzothiazole structures and may not correspond to the exact experimental values for this compound.

The significant Stokes shift, which is the difference between the absorption and emission maxima, is a characteristic feature of D-A molecules and is beneficial for applications in fluorescent materials and OLEDs as it minimizes self-absorption.

Charge Carrier Dynamics and Transport Properties

The efficiency of organic electronic devices is heavily dependent on the ability of the material to transport charge carriers (electrons and holes). This property, known as charge carrier mobility, is influenced by both the intrinsic electronic structure of the molecule and its packing in the solid state.

For this compound, the D-A structure is expected to facilitate charge separation and transport. The furan unit, being electron-rich, is conducive to hole transport, while the electron-deficient benzothiazole unit can facilitate electron transport. Materials that can transport both holes and electrons are known as ambipolar and are highly sought after for certain device architectures.

Theoretical calculations of the reorganization energy, which is the energy required for a molecule to relax its geometry after gaining or losing a charge, can provide an indication of the charge transport properties. A lower reorganization energy is generally associated with higher charge mobility. Studies on similar furan-containing conjugated polymers have shown that the inclusion of furan can lead to a more planar backbone and closer π-π stacking, which are advantageous for efficient charge transport. mdpi.com

Integration in Organic Semiconductor Devices

The promising electronic and photophysical properties of this compound make it a viable candidate for incorporation into various organic semiconductor devices.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The active layer in an OFET is an organic semiconductor, and its performance is primarily determined by the charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major application of organic optoelectronic materials, used in displays and solid-state lighting. In an OLED, charge carriers are injected into an emissive layer where they recombine to produce light. The color and efficiency of the emission are determined by the properties of the emissive material.

Benzothiazole derivatives are well-known for their use in OLEDs, often as host materials or as part of the emissive dopant. researchgate.net The blue to green emission that is characteristic of many benzothiazole-based fluorophores makes them suitable for display applications. The D-A structure of this compound, leading to ICT emission, could result in a high fluorescence quantum yield, a key parameter for efficient OLEDs. The ability to tune the emission color by modifying the donor and acceptor strengths is a significant advantage of this class of materials. Although direct reports on the use of this compound in OLEDs are scarce, the collective knowledge on related furan-containing and benzothiazole-based emitters suggests its potential as a component in the emissive layer of an OLED device.

Organic Photovoltaics (OPVs) and Solar Cells

The unique electronic and photophysical properties of molecules incorporating both furan and benzothiazole moieties have positioned them as promising candidates for applications in organic photovoltaics (OPVs). The benzothiazole unit, with its electron-accepting nature, and the furan ring, a well-known electron-rich aromatic heterocycle, can be combined to create donor-acceptor (D-A) structures that are fundamental to the design of organic solar cell materials. This combination facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for generating charge carriers.

Research into structurally related compounds has provided significant insights into the potential of the this compound framework. In the field of dye-sensitized solar cells (DSSCs), which are a type of OPV, organic dyes featuring a donor-π-acceptor (D-π-A) architecture are crucial for light harvesting and electron injection. Studies on dyes containing benzothiadiazole (a related acceptor to benzothiazole) and furan linkers have demonstrated their effectiveness. For instance, a D-A-π-A dye, WS5, which incorporates a 4,7-di(furan-2-yl)benzo[c] acs.orgnih.govrsc.orgthiadiazole unit, has shown a power conversion efficiency (PCE) of 5.5%. acs.orgnih.govresearchgate.net This performance was notably higher than its thiophene-based analogue, which achieved a PCE of 3.5%, suggesting that the use of furan as a linker can be advantageous for device efficiency. acs.orgnih.govresearchgate.net The higher performance of the furan-based dye was attributed to a greater short-circuit current density (Jsc). acs.org

The advantages of incorporating furan units in photovoltaic materials are multifaceted. Furan is known to have a lower resonance energy compared to thiophene, which can influence the electronic properties and planarity of the molecule. researchgate.net Furthermore, furan-based materials are associated with good solubility, excellent molecular stacking, and strong rigidity, which are all beneficial for the morphology and charge transport properties of the active layer in an organic solar cell. researchgate.net Theoretical studies using Density Functional Theory (DFT) on related benzothiadiazole-furan dyes have shown that these molecules possess favorable lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient electron injection from the excited dye into the conduction band of a semiconductor like titanium dioxide (TiO₂) in DSSCs. acs.orgnih.gov

The photovoltaic performance of several donor-acceptor dyes containing furan and benzothiadiazole-like units in dye-sensitized solar cells is summarized in the table below.

Dye IDAcceptor UnitLinker Unit(s)PCE (%)Jsc (mA/cm²)Voc (mV)Fill Factor (%)
WS5 Benzo[c] acs.orgnih.govrsc.orgthiadiazoleFuran5.510.8768075
WS6 Benzo[c] acs.orgnih.govrsc.orgthiadiazoleThiophene3.57.1464077
WS7 Benzo[c] acs.orgnih.govrsc.orgthiadiazoleThiophene4.3---

Development of Fluorescent Chemosensors and Probes

The this compound scaffold is a promising platform for the development of fluorescent chemosensors and probes. The inherent fluorescence of many benzothiazole derivatives can be modulated upon interaction with specific analytes, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response). This principle is the basis for designing highly sensitive and selective sensors for various ions and small molecules.

The design of these chemosensors often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.net The interaction of the benzothiazole-furan system with an analyte can alter these photophysical pathways, resulting in a change in fluorescence intensity or wavelength.

Research on analogous structures has demonstrated the viability of this approach. For example, a benzothiazole-based fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective detection of cysteine (Cys). rsc.orgresearchgate.net This probe exhibited a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, with a very low detection limit of 32.6 nM. rsc.orgresearchgate.net The high selectivity for cysteine over other biologically relevant thiols like homocysteine (Hcy) and glutathione (B108866) (GSH) was attributed to a specific tandem reaction mechanism. researchgate.net

Similarly, benzothiazole derivatives have been successfully employed as fluorescent probes for metal ions. A series of sensors based on the 5-thiophen-2-yl-benzothiazole unit, a close structural relative of 2-(furan-2-yl)benzothiazole, were designed for the detection of Hg²⁺. rsc.org By modifying the substituents on the thiophene-benzothiazole core, researchers were able to tune the sensing behavior, achieving both "off-on" and ratiometric responses to Hg²⁺. rsc.org The electronic properties of the substituents were found to be a critical factor in the design of these chemosensors. rsc.org

The table below summarizes the performance of several fluorescent chemosensors based on the benzothiazole framework.

Probe NameTarget AnalyteFluorescence ChangeLimit of Detection (LOD)Key Features
BT-AC Cysteine (Cys)4725-fold enhancement ("Turn-on")32.6 nMHigh selectivity over other thiols; successful imaging in cells and zebrafish. rsc.orgresearchgate.net
BRBA Hydrazine (N₂H₄)"Turn-on"0.1 µMLarge Stokes shift; applicable for environmental water samples and cell imaging. researchgate.net
TBT-based probes Mercury (Hg²⁺)"Off-on" and ratiometric responsesNot specifiedSensing behavior tunable by modifying electronic substituents. rsc.org
BT-OH based probe Cysteine (Cys)--Precursor to the BT-AC probe. researchgate.net

Molecular Mechanisms in Biological Interactions

DNA Binding Modalities and Intercalation Studies

The interaction of benzothiazole (B30560) derivatives with DNA is a recognized mechanism for their biological activity, particularly in the context of anticancer agents. While direct studies on 2-(5-Methylfuran-2-yl)benzo[d]thiazole are not available, research on other benzothiazole compounds indicates that they can bind to DNA through various modes, including intercalation and groove binding.

For instance, certain benzothiazole derivatives have been shown to act as DNA intercalators. This mode of binding involves the insertion of the planar aromatic structure of the molecule between the base pairs of the DNA double helix. Such an interaction can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Molecular docking studies on some benzothiazole derivatives have aimed to elucidate their binding modes with DNA, focusing on interactions like hydrogen bonding and hydrophobic interactions within the DNA grooves. nih.gov

Furthermore, some benzothiazole derivatives have been identified as DNA minor groove-binding agents. nih.gov This type of interaction is typically non-covalent and involves the fitting of the molecule into the minor groove of the DNA, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA bases. This binding can also disrupt the normal function of DNA and associated proteins. The potential for This compound to interact with DNA would likely depend on its planarity and electronic properties, which could facilitate such binding modalities. Proximity-induced ligation reactions involving furan-containing moieties have also been explored in the context of DNA- and RNA-templated ligations, suggesting another potential, albeit more complex, mode of interaction with nucleic acids. nih.gov

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase B, Monoamine Oxidase, HIV Reverse Transcriptase)

Benzothiazole scaffolds are prevalent in the design of various enzyme inhibitors due to their ability to form key interactions within enzyme active sites.

DNA Gyrase B:

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. The GyrB subunit, which possesses ATPase activity, is a common target for inhibitors. Benzothiazole-based compounds have been developed as potent inhibitors of DNA gyrase B. nih.govbrc.huresearchgate.net These inhibitors typically act by competing with ATP for binding to the ATPase site of GyrB. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, the crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B revealed that the inhibitor occupies the ATP-binding pocket. researchgate.net The benzothiazole core can engage in cation-π interactions with key arginine residues in the active site. nih.gov While no data exists for This compound , its structural similarity to known inhibitors suggests it could potentially exhibit similar activity.

Table 1: Inhibitory Activity of Benzothiazole Analogs against DNA Gyrase B

Compound/ClassTarget EnzymeIC₅₀ (µM)Reference
Benzothiazole DerivativesS. aureus DNA Gyrase BNanomolar range brc.hu
Benzothiazole-2,6-diamine ScaffoldE. coli DNA Gyrase BNanomolar range researchgate.net
4,5,6,7-tetrahydrobenzo[d]thiazole AnalogsS. aureus DNA Gyrase BNanomolar range brc.hu

Monoamine Oxidase (MAO):

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders. researchgate.net Numerous studies have highlighted benzothiazole derivatives as potent and selective inhibitors of MAO. nih.govresearchgate.net For instance, a series of 2-methylbenzo[d]thiazole derivatives were found to be potent and selective inhibitors of human MAO-B, with some compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.net The proposed binding mode for these inhibitors involves the benzothiazole nucleus fitting into the active site cavity of the enzyme. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the potency and selectivity for MAO-A or MAO-B.

Table 2: Inhibitory Activity of Benzothiazole Analogs against Monoamine Oxidase (MAO)

Compound/ClassTarget EnzymeIC₅₀ (µM)Reference
2-Methylbenzo[d]thiazole derivative (4d)Human MAO-B0.0046 researchgate.net
2-Methylbenzo[d]thiazole derivative (5e)Human MAO-A0.132 researchgate.net
Benzofuran–thiazolylhydrazone derivativeMAO-A0.073 nih.gov
2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl) acetamide (B32628) derivative (4h)MAO-A / MAO-BMixed-type inhibitor nih.gov

HIV Reverse Transcriptase (HIV-RT):

HIV reverse transcriptase is a crucial enzyme for the replication of the human immunodeficiency virus and a primary target for antiretroviral drugs. nih.gov Benzothiazole-containing compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. For example, certain (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones have shown potent inhibitory action against HIV-1 RT, with some derivatives exhibiting an uncompetitive mode of inhibition. nih.gov This is a desirable characteristic as it may be effective against viral strains resistant to traditional non-competitive NNRTIs.

Table 3: Inhibitory Activity of Benzothiazole Analogs against HIV Reverse Transcriptase (RT)

Compound/ClassTarget EnzymeIC₅₀ (µM)Reference
(4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-onesHIV-1 RT0.04 - 0.25 nih.gov
Benzisothiazolone derivativesHIV-1 RT (DNA polymerase activity)~1 to 6 nih.gov

Ligand-Target Interactions Through Molecular Recognition

The biological activity of benzothiazole derivatives is fundamentally dependent on their molecular recognition by and interaction with specific biological targets. Molecular docking and simulation studies are crucial tools for predicting and understanding these interactions at the atomic level.

For benzothiazole-based inhibitors of enzymes like DNA gyrase and MAO, molecular recognition is driven by a combination of factors. The benzothiazole ring system often serves as a scaffold that correctly orients functional groups for optimal interaction with the target's active site. biointerfaceresearch.comresearchgate.net Key interactions frequently observed in docking studies include:

Hydrogen Bonding: The nitrogen and sulfur atoms of the benzothiazole ring, as well as substituents, can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the active site.

Hydrophobic Interactions: The aromatic rings of the benzothiazole scaffold typically engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity.

π-π Stacking and Cation-π Interactions: The electron-rich aromatic system of benzothiazole can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Cation-π interactions, particularly with arginine and lysine (B10760008) residues, are also important for stabilizing the ligand-receptor complex. nih.gov

In the case of This compound , the furan (B31954) ring introduces additional possibilities for interactions. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the furan ring itself can participate in various electronic and hydrophobic interactions. The methyl group on the furan ring could potentially enhance hydrophobic interactions or provide steric hindrance that influences binding orientation and selectivity.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. For benzothiazole derivatives, extensive SAR studies have been conducted, providing insights into their mechanisms of action. nih.govmdpi.com

General SAR findings for 2-substituted benzothiazoles indicate that:

The 2-Position Substituent: The nature of the substituent at the 2-position of the benzothiazole ring is a major determinant of biological activity and target selectivity. The introduction of heterocyclic rings, such as furan or thiazole (B1198619), at this position has been a common strategy to modulate activity. A study on 2-(furan-2-yl)benzothiazole and its derivatives showed that modifications at the 6-position of the benzothiazole ring, such as the introduction of carboxylic acid or sulfonamide groups, are possible while retaining the core structure. nih.gov

Substituents on the Benzene (B151609) Ring of Benzothiazole: Modifications to the benzene part of the benzothiazole nucleus also significantly impact activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its binding affinity to targets. For instance, in a series of benzothiazole-based HIV-1 RT inhibitors, halogen or alkoxy substituents at the 4- or 6-positions were found to be critical for potent activity. nih.gov

The Furan Moiety: In related compounds, the furan ring is a key pharmacophoric element. The methyl group in the 5-position of the furan ring, as in This compound , could influence metabolic stability and steric interactions within a binding pocket. The hydrolysis of a 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety under acidic conditions has been reported, which allows for stable bio-orthogonal ligation. nih.gov This reactivity could represent a unique activation mechanism in certain biological environments.

Conclusion and Future Perspectives

Current State of Academic Research on 2-(5-Methylfuran-2-yl)benzo[d]thiazole

Academic research directly focused on this compound is still in its nascent stages. While a significant body of literature exists for the parent benzothiazole (B30560) scaffold and its various derivatives, dedicated studies on this specific furan-substituted analogue are limited. The primary approach to synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com For the title compound, this would involve the reaction of 2-aminothiophenol with 5-methyl-2-furaldehyde. This reaction is often facilitated by a catalyst and can be performed under various conditions, including microwave irradiation, to enhance yield and reduce reaction times. mdpi.com

The structural characterization of such compounds typically relies on a suite of spectroscopic techniques. While specific data for this compound is not extensively reported, analysis of analogous compounds such as 2-(furan-2-yl)benzothiazole and other 2-arylbenzothiazoles allows for the prediction of its spectral properties. researchgate.net These would include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

The biological potential of benzothiazole derivatives is a major driver of research, with activities including anticancer, anti-inflammatory, and antimicrobial properties being widely reported. nih.gov The incorporation of a furan (B31954) moiety can modulate these biological activities. Although specific biological evaluation of this compound is not yet prevalent in the literature, it represents a promising area for future investigation.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts / Bands
¹H NMR (in CDCl₃)δ 7.0-8.5 ppm (aromatic protons), δ 2.4 ppm (methyl protons)
¹³C NMR (in CDCl₃)δ 110-160 ppm (aromatic carbons), δ 15 ppm (methyl carbon)
IR (KBr)~3050 cm⁻¹ (aromatic C-H), ~1600 cm⁻¹ (C=N), ~1500 cm⁻¹ (C=C)
Mass Spectrometry (EI)m/z 215 [M]⁺

Note: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

Emerging Trends in Benzothiazole-Furan Heterocyclic Chemistry

The field of heterocyclic chemistry is witnessing a surge in the development of hybrid molecules that combine different pharmacophores to create novel compounds with enhanced or unique properties. The fusion of benzothiazole and furan rings is a prime example of this trend.

One of the key emerging areas is the exploration of the photophysical properties of these compounds. Benzothiazole derivatives are known for their fluorescence, and the introduction of a furan ring can tune these properties, leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.net Research is focused on understanding the structure-property relationships that govern the absorption and emission characteristics of these molecules.

Another significant trend is the use of computational and theoretical chemistry to predict the properties and reactivity of new benzothiazole-furan derivatives. researchgate.net Density Functional Theory (DFT) calculations are being employed to study the electronic structure, molecular geometry, and spectroscopic properties of these compounds, which can guide synthetic efforts and help in the rational design of molecules with desired characteristics. mdpi.comresearchgate.net

In the realm of medicinal chemistry, the focus is on developing benzothiazole-furan hybrids as potent and selective therapeutic agents. The structural diversity offered by this scaffold allows for the fine-tuning of biological activity against various targets, including enzymes and receptors implicated in diseases such as cancer and microbial infections. nih.gov

Future Directions in Synthetic Methodologies, Theoretical Predictions, and Advanced Material Applications

The future of research on this compound and related compounds is poised for significant advancements across several fronts.

Synthetic Methodologies: The development of more efficient, sustainable, and atom-economical synthetic methods will be a key focus. This includes the use of green solvents, reusable catalysts, and one-pot multi-component reactions to streamline the synthesis of benzothiazole-furan derivatives. organic-chemistry.org The exploration of novel catalytic systems, such as those based on earth-abundant metals, will also be crucial. organic-chemistry.org

Theoretical Predictions: The predictive power of computational chemistry will continue to be harnessed to accelerate the discovery of new molecules with tailored properties. Future theoretical studies will likely focus on:

More accurate prediction of biological activity through molecular docking and quantitative structure-activity relationship (QSAR) studies.

In-depth analysis of excited-state dynamics to design more efficient photofunctional materials.

Modeling the behavior of these compounds in complex biological environments.

Advanced Material Applications: The unique electronic and photophysical properties of benzothiazole-furan hybrids make them attractive candidates for a range of advanced materials. Future research will likely explore their potential in:

Organic Electronics: As components in organic field-effect transistors (OFETs), photovoltaics (OPVs), and OLEDs.

Chemosensors: For the selective detection of metal ions, anions, and biologically important molecules.

Bioimaging: As fluorescent probes for imaging cells and tissues.

Q & A

Q. Table 1: SAR Trends in Benzo[d]thiazole Derivatives

SubstituentBiological ActivityKey FindingReference
5-Methylfuran-2-ylAnticancer (hypothetical)Enhanced π-π stacking with DNA
4-FluorophenylAntimicrobialIncreased membrane permeability
4-MethoxyphenylAnti-inflammatoryROS scavenging via methoxy group

How do reaction conditions influence the yield of this compound?

Intermediate Answer:

  • Catalyst: Pd(PPh3_3)4_4 vs. CuI affects cross-coupling efficiency (70–85% yield) .
  • Solvent: Polar aprotic solvents (DMF, DMSO) favor furan-thiazole coupling but may require higher temps (80–120°C) .
  • Protecting Groups: Use Boc or acetyl to prevent side reactions during multi-step syntheses .

What molecular docking strategies predict target interactions for this compound?

Advanced Answer:

  • Target Selection: Prioritize proteins with hydrophobic pockets (e.g., kinases, tubulin) .
  • Software: AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-AA) .
  • Validation: Compare docking poses with crystallographic data (RMSD <2.0 Å) .

How to resolve discrepancies in reported biological activities of benzo[d]thiazole analogs?

Intermediate Answer:

  • Standardize Assays: Control cell lines (e.g., HeLa vs. MCF-7) and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis: Compare EC50_{50} values across studies; outliers may arise from impurity (>95% purity required) .
  • Mechanistic Studies: Use CRISPR knockouts to confirm target specificity .

What mechanistic insights explain thiazole ring formation in this compound?

Advanced Answer:

  • Cyclization Pathway: Thiourea reacts with α-bromoketones via nucleophilic attack, forming the thiazole ring .
  • Kinetic Control: Lower temps (0–25°C) favor thiazole over oxazole byproducts .
  • DFT Analysis: Transition states show higher activation energy for 5-membered ring closure vs. linear intermediates .

How does the 5-methylfuran group influence photostability and solubility?

Intermediate Answer:

  • Photostability: Methyl groups reduce furan ring oxidation, enhancing UV stability (λmax_{\text{max}} ~310 nm) .
  • Solubility: LogP ~2.5 (predicted) indicates moderate lipophilicity; add PEG-400 to aqueous formulations .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Answer:

  • Batch vs. Flow Chemistry: Flow systems improve reproducibility but require optimized residence times .
  • Cost Analysis: Pd catalysts are expensive; explore ligand-free conditions or Ni alternatives .
  • Safety: Thiazole intermediates may be mutagenic; adhere to OSHA guidelines for handling .

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2-(5-Methylfuran-2-yl)benzo[d]thiazole
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2-(5-Methylfuran-2-yl)benzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.